Cas no 87875-48-7 (4-Hydroxy-4-(nitromethyl)cyclohexanone)

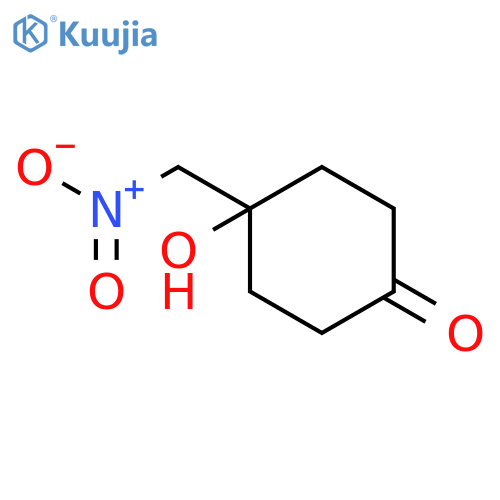

87875-48-7 structure

商品名:4-Hydroxy-4-(nitromethyl)cyclohexanone

CAS番号:87875-48-7

MF:C7H11NO4

メガワット:173.166542291641

MDL:MFCD12828249

CID:1023718

PubChem ID:13201975

4-Hydroxy-4-(nitromethyl)cyclohexanone 化学的及び物理的性質

名前と識別子

-

- 4-Hydroxy-4-(nitromethyl)cyclohexanone

- 4-hydroxy-4-(nitromethyl)cyclohexan-1-one

- C7H11NO4

- 4-(Hydroxy-4-nitromethyl)-cyclohexanone

- AKOS006334746

- AMY36592

- J-515490

- 87875-48-7

- 4-chloro-2,5-dimethylbutyrophenone

- DTXSID40527064

- 4-hydroxy-4-(nitromethyl)-cyclohexanone

- FT-0682194

- DB-077127

-

- MDL: MFCD12828249

- インチ: InChI=1S/C7H11NO4/c9-6-1-3-7(10,4-2-6)5-8(11)12/h10H,1-5H2

- InChIKey: XGETZEUSOSEUDY-UHFFFAOYSA-N

- ほほえんだ: C1CC(CCC1=O)(C[N+](=O)[O-])O

計算された属性

- せいみつぶんしりょう: 173.06900

- どういたいしつりょう: 173.06880783g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 198

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 83.1Ų

- 疎水性パラメータ計算基準値(XlogP): -0.1

じっけんとくせい

- 密度みつど: 1.31

- ふってん: 354.546°C at 760 mmHg

- フラッシュポイント: 160.792°C

- 屈折率: 1.517

- PSA: 83.12000

- LogP: 0.66050

4-Hydroxy-4-(nitromethyl)cyclohexanone セキュリティ情報

- 危険レベル:IRRITANT

4-Hydroxy-4-(nitromethyl)cyclohexanone 税関データ

- 税関コード:2914700090

- 税関データ:

中国税関番号:

2914700090概要:

2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、アセトン申告包装

要約:

HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

4-Hydroxy-4-(nitromethyl)cyclohexanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0992964-5g |

4-hydroxy-4-(nitromethyl)-cyclohexanone |

87875-48-7 | 95% | 5g |

$2000 | 2025-02-28 | |

| eNovation Chemicals LLC | Y0992964-5g |

4-hydroxy-4-(nitromethyl)-cyclohexanone |

87875-48-7 | 95% | 5g |

$2000 | 2024-08-02 | |

| eNovation Chemicals LLC | Y0992964-5g |

4-hydroxy-4-(nitromethyl)-cyclohexanone |

87875-48-7 | 95% | 5g |

$2000 | 2025-02-25 |

4-Hydroxy-4-(nitromethyl)cyclohexanone 関連文献

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

87875-48-7 (4-Hydroxy-4-(nitromethyl)cyclohexanone) 関連製品

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量